molecular formula C12H12N2O2 B2382232 N-(2-methoxyquinolin-8-yl)acetamide CAS No. 1226451-12-2

N-(2-methoxyquinolin-8-yl)acetamide

Cat. No.: B2382232
CAS No.: 1226451-12-2
M. Wt: 216.24
InChI Key: RJSJRKKKYUHQFK-UHFFFAOYSA-N
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Description

It appears as a yellow crystalline powder and is soluble in organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyquinolin-8-yl)acetamide typically involves the reaction of 2-methoxyquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyquinolin-8-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines.

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: A nitrogen-containing bicyclic compound with various biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.

    2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: N-(2-methoxyquinolin-8-yl)acetamide stands out due to its unique methoxy and acetamide functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-10-5-3-4-9-6-7-11(16-2)14-12(9)10/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSJRKKKYUHQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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